REACTION_CXSMILES
|
[OH-].[K+].[NH:3]1[CH:7]=[N:6][N:5]=[N:4]1.[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1>O>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:3]2[CH:7]=[N:6][N:5]=[N:4]2)=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dimethyl sulphoxide (10 mL, dried over 4 A molecular sieve)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled briefly
|
Type
|
STIRRING
|
Details
|
stirred for a further hour
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×80 mL)
|
Type
|
WASH
|
Details
|
each extract was washed with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent using removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with CHCl3:MeOH (40:1) as eluent
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CN2N=NN=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |